molecular formula C18H26N4O B11162168 N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11162168
M. Wt: 314.4 g/mol
InChI Key: DZGZOKBZIZSBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the assembly of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

Uniqueness

N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

N-cyclooctyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H26N4O/c1-12-11-15(16-13(2)21-22(3)17(16)19-12)18(23)20-14-9-7-5-4-6-8-10-14/h11,14H,4-10H2,1-3H3,(H,20,23)

InChI Key

DZGZOKBZIZSBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CCCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.